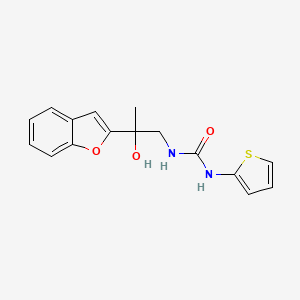

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-16(20,10-17-15(19)18-14-7-4-8-22-14)13-9-11-5-2-3-6-12(11)21-13/h2-9,20H,10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDUQVZCVUMTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

Introduction of the Hydroxypropyl Group: The benzofuran derivative is then reacted with an epoxide to introduce the hydroxypropyl group.

Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.

Coupling of Benzofuran and Thiophene Rings: The benzofuran and thiophene derivatives are coupled using a suitable coupling reagent, such as a palladium catalyst.

Formation of the Urea Moiety: Finally, the urea moiety is introduced by reacting the coupled product with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran and thiophene rings.

Reduction: Reduced forms of the compound, potentially altering the urea moiety.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran and thiophene rings contribute to its binding affinity and specificity, while the urea moiety may facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs with Benzofuran Moieties

Compound A : Benzofuran-2-one derivatives (e.g., from )

- Structure : Benzofuran-2-one core without urea or thiophene groups.

- Properties : Demonstrated antioxidant activity via DPPH assay and cyclic voltammetry .

Compound B: 1-(5-((5-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio)methyl)-2-(substituted aryl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (from )

Urea Derivatives with Heterocyclic Substituents

Compound C: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (from )

- Structure: Tetrahydrobenzo[b]thiophene core with cyano and benzoyl groups.

- Properties : Structural focus on saturated thiophene rings, which may reduce aromaticity compared to the target compound’s thiophen-2-yl group .

Compound D : 1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea (from )

- Structure : Benzimidazole and nitro-substituted phenyl groups.

- Comparison : The target compound’s thiophene and benzofuran substituents are less electron-withdrawing, which might favor redox-mediated activities (e.g., antioxidant effects) over nitro-group-associated toxicity.

Hydroxypropyl-Containing Analogues

Compound E : Pesticidal derivatives (e.g., 1-(2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one from )

- Structure : Hydroxypropyl group with chlorinated aromatic rings.

- Properties : Designed for pesticidal activity, leveraging halogen atoms for bioactivity .

- Comparison: The target compound lacks halogen substituents, suggesting a different mechanism of action, possibly less cytotoxic but more tailored to non-pesticidal applications.

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs, direct experimental data on its properties are absent in the provided evidence. Future studies should prioritize:

- Activity Screening : Antioxidant (via DPPH/voltammetry) and antimicrobial assays .

- Solubility Studies : Impact of hydroxypropyl and thiophene groups on pharmacokinetics .

- Synthetic Optimization : Leveraging high-yield methods from benzofuran-oxadiazole hybrids .

This analysis underscores the importance of substituent-driven design in tuning molecular properties, positioning 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea as a promising candidate for further functional characterization.

Biological Activity

The compound 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS Number: 1903129-54-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.4 g/mol. The structure features a benzofuran moiety, a hydroxypropyl group, and a thiophene ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃S |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 1903129-54-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzofuran and thiophene moieties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of similar compounds on FaDu hypopharyngeal tumor cells. The results indicated that modifications in the structure significantly influenced the cytotoxicity, with some derivatives demonstrating superior activity compared to standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings on Neuroprotection

In vitro studies demonstrated that certain benzofuran derivatives exhibited potent inhibitory activity against AChE and BuChE, suggesting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. Thiophene-containing compounds are known for their ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzofuran Derivative A | E. coli | 15 |

| Benzofuran Derivative B | S. aureus | 18 |

| 1-(2-(Benzofuran-2-yl)... | P. aeruginosa | 12 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes like AChE contributes to its neuroprotective effects.

- Apoptosis Induction : Structural features allow for interaction with cellular pathways leading to apoptosis in cancer cells.

- Membrane Disruption : The thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.